N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide

Description

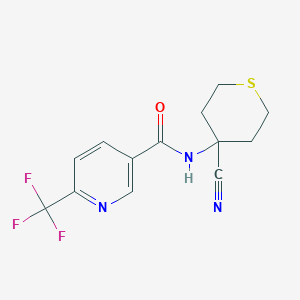

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a trifluoromethyl group at the 6-position and a carboxamide linkage at the 3-position. The carboxamide nitrogen is further functionalized with a 4-cyanothiane moiety, introducing both sulfur-containing heterocyclic and cyano groups.

The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL (part of the SHELX suite) or SIR97 , ensuring precise determination of bond lengths, angles, and stereochemistry. Tools such as ORTEP-3 and WinGX may generate graphical representations of its molecular geometry .

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS/c14-13(15,16)10-2-1-9(7-18-10)11(20)19-12(8-17)3-5-21-6-4-12/h1-2,7H,3-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINZSSBCOHKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Attachment of the Thianyl Group: The thianyl group can be attached through a coupling reaction, often facilitated by a catalyst.

Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic addition reaction.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

| Compound Name | Core Structure | Key Substituents | Functional Groups | Notable Features |

|---|---|---|---|---|

| N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide | Pyridine | - 6-Trifluoromethyl - 3-Carboxamide linked to 4-cyanothiane |

Trifluoromethyl, cyano, carboxamide, thiane | High lipophilicity (CF₃), sulfur heterocycle, and polar cyano group |

| 5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide | Furo[2,3-b]pyridine | - 2-(4-Fluorophenyl) - 6-(2,2-difluoropropylamino) - 3-Carboxamide with tert-butyl |

Difluoroalkyl, fluorophenyl, tert-butyl carbamate | Fused furan-pyridine core; multiple fluorine atoms enhance metabolic stability |

| 2-Ethyl-N-(4-(trifluoromethoxy)benzyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide | Imidazo[1,2-a]pyridine | - 6-Trifluoromethyl - 2-Ethyl - N-(4-(trifluoromethoxy)benzyl) |

Trifluoromethyl, trifluoromethoxy, ethyl, benzyl | Imidazole-pyridine fusion; dual trifluoromethyl/methoxy groups for enhanced binding |

Key Structural Differences and Implications

Core Heterocycle Variations :

- The pyridine core in the target compound offers a planar, electron-deficient aromatic system, ideal for π-π stacking interactions. In contrast, the furo[2,3-b]pyridine () and imidazo[1,2-a]pyridine () cores introduce fused rings, increasing rigidity and surface area for target engagement .

Substituent Profiles: The trifluoromethyl group (common in the target and compound) enhances lipophilicity and resistance to oxidative metabolism. This differs from the trifluoromethoxy benzyl group in , which adds steric bulk and hydrophobicity .

Carboxamide Linkage Modifications :

- The target compound’s carboxamide connects directly to a heterocycle, whereas ’s derivative includes a tert-butyl carbamate , introducing steric hindrance and altering solubility .

Research Findings and Methodological Insights

- Crystallographic Analysis : Structural comparisons rely heavily on crystallographic tools. For example, SHELXL refines small-molecule structures with high precision , while SIR97 integrates direct methods for phase determination . These tools enable identification of conformational differences, such as torsional angles in the carboxamide linkage or thiane ring puckering.

- Thermodynamic Properties: The trifluoromethyl group in the target compound likely increases melting point and thermal stability compared to non-fluorinated analogs, a hypothesis testable via differential scanning calorimetry (DSC).

- Bioactivity Predictions: While explicit data is unavailable, the cyano group may enhance binding to serine proteases (e.g., via covalent interactions), whereas the imidazo[1,2-a]pyridine core in could improve kinase inhibition .

Biological Activity

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl Group : A highly electronegative group that enhances the compound's lipophilicity and biological activity.

- Cyanothian Group : A functional group that may contribute to its interaction with biological targets.

The empirical formula for this compound is , highlighting the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, which are crucial for its reactivity and biological interactions.

Research indicates that this compound primarily acts through the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention. The compound has demonstrated the ability to inhibit FGFR1, FGFR2, and FGFR3 with varying potency, as illustrated in the following table:

| FGFR Type | IC50 (nM) |

|---|---|

| FGFR1 | 7 |

| FGFR2 | 9 |

| FGFR3 | 25 |

| FGFR4 | 712 |

These values indicate that the compound exhibits potent inhibitory activity against FGFR1 and FGFR2, making it a candidate for further development in cancer therapies.

Antitumor Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells) and induces apoptosis. The mechanism involves the disruption of cell cycle progression and induction of programmed cell death pathways.

Antibacterial and Antitubercular Properties

The compound has also been evaluated for its antibacterial and antitubercular activities. Preliminary screening using the microplate alamar blue assay indicated promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies

- Breast Cancer Treatment : In a study involving 4T1 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an antitumor agent.

- Antitubercular Activity : In a separate study assessing its efficacy against Mycobacterium tuberculosis, the compound exhibited notable inhibitory effects at micromolar concentrations. This positions it as a candidate for further investigation in the development of new antitubercular drugs.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | Different position of cyanomethyl group | Potentially different biological activity profile |

| Flonicamid | Contains similar trifluoromethyl group | Known for selective action on insect nAChRs |

| 6-(Trifluoromethyl)nicotinamide | Lacks cyanothian substitution | Primarily studied for effects on nicotinic receptors |

This comparison highlights the unique substitution pattern of this compound, which may contribute to its distinct biological activity profile.

Q & A

Q. How can reaction conditions be optimized for synthesizing N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide?

Synthesis optimization involves multi-step protocols, including coupling reactions and purification. Key steps include:

- Acylation : Reacting amines (e.g., 4-cyanothian-4-amine) with acyl chlorides (e.g., 6-(trifluoromethyl)pyridine-3-carbonyl chloride) under anhydrous conditions using catalysts like HATU .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency.

- Temperature control : Maintain 0–25°C to minimize side reactions .

- Purification : Use HPLC or column chromatography for high-purity yields (>95%) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Validated methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond angles and torsional strain .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility profiling : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents. Pyridine derivatives often show moderate solubility in DMSO .

- Stability studies : Use HPLC to monitor degradation under varying pH (4–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assays?

Contradictions may arise from assay conditions or compound purity. Strategies include:

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Tools like AutoDock predict binding affinities to targets (e.g., enzymes, receptors). Focus on the trifluoromethyl group’s role in hydrophobic interactions .

- QSAR modeling : Correlate substituent effects (e.g., cyanothian vs. chlorophenyl) with activity using descriptors like logP and polar surface area .

Q. How does the trifluoromethyl group influence metabolic stability compared to analogs?

Q. What crystallographic challenges arise during structural refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.